molecular formula C14H8ClFN4O3 B14910450 Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B14910450
M. Wt: 334.69 g/mol
InChI Key: ALIAGNLHQPUVKG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the 2-chloro-5-fluoropyrimidinyl group and the methyl ester functionality further enhances its chemical reactivity and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the 2-chloro-5-fluoropyrimidinyl group through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized from anthranilic acid through cyclization reactions involving formamide or other suitable reagents.

    Introduction of 2-chloro-5-fluoropyrimidinyl Group: This step involves the reaction of the quinazoline intermediate with 2-chloro-5-fluoropyrimidine under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinazoline core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases such as potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Aminated Derivatives: Formed by nucleophilic substitution with amines.

    Oxidized or Reduced Quinazoline Derivatives: Depending on the specific oxidizing or reducing conditions.

    Carboxylic Acid: Formed by hydrolysis of the ester group.

Scientific Research Applications

Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in oncology and anti-inflammatory research.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: Employed in the design of chemical probes to investigate biological processes.

    Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
  • Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-8-carboxylate
  • Ethyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Uniqueness

Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern on the quinazoline core and the presence of the 2-chloro-5-fluoropyrimidinyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H8ClFN4O3

Molecular Weight

334.69 g/mol

IUPAC Name

methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C14H8ClFN4O3/c1-23-13(22)7-2-3-8-10(4-7)18-6-20(12(8)21)11-9(16)5-17-14(15)19-11/h2-6H,1H3

InChI Key

ALIAGNLHQPUVKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=NC(=NC=C3F)Cl

Origin of Product

United States

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